molecular formula C20H22Cl2N6 B2571859 N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179422-59-3

N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2571859
CAS RN: 1179422-59-3
M. Wt: 417.34
InChI Key: UYIRNHKSHIYGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6 and its molecular weight is 417.34. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antitumor Activities

Compounds related to N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride have been explored for their potential antioxidant and antitumor activities. The synthesis of nitrogen heterocycles, including triazines, has shown promise in medical research for their biological activities. Studies have characterized these compounds using various techniques such as EI-MS and NMR spectroscopy, and their biological activities have been evaluated against antioxidant and antitumor activities. Such research underscores the potential therapeutic applications of these compounds in treating diseases related to oxidative stress and cancer (El-Moneim, El‐Deen, & El-Fattah, 2011).

Chelation and Hydrogen-Bonded Crystals Engineering

Research on similar triazine derivatives has demonstrated their ability to chelate metals and engage in hydrogen bonding, leading to the formation of predictable structures. These compounds, by resembling 2,2′-bipyridine, can chelate suitable metals like Ag(I), forming cationic chelates. The diaminotriazinyl (DAT) groups in these compounds are pivotal in determining the structures formed, as they engage in favorable hydrogen bonding patterns. Such properties are essential in the field of crystal engineering, where the controlled assembly of molecules leads to materials with desired properties (Duong et al., 2011).

Selective Metal Extraction

In the context of selective metal extraction, triazine derivatives have shown significant promise. For instance, new hydrophobic, tridentate nitrogen heterocyclic reagents have been developed for enhanced separations of specific metals like americium(III) from europium(III) in nitric acid. These molecules demonstrate resistance to hydrolysis and radiolysis, making them valuable in the field of nuclear waste management and the recycling of rare earth elements (Hudson et al., 2006).

Organocatalysis

The modification of pyrrolidine derivatives for use in organocatalysis represents another area of application. These modifications aim to enhance the efficiency of asymmetric Michael and Mannich reactions, which are fundamental in the synthesis of chiral compounds. Through careful control of reaction conditions, desirable derivatives have been generated, highlighting the potential of such compounds in catalysis and synthetic organic chemistry (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Polymer Science

In polymer science, derivatives similar to this compound have been utilized in the synthesis of new polyamides with unique properties. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for advanced materials applications (Ghaemy, Nasab, & Alizadeh, 2010).

properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIRNHKSHIYGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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